3-(2-Methoxyethyl)piperidin-3-ol hydrochloride
CAS No.: 2913278-21-2
Cat. No.: VC20432871
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2913278-21-2 |
|---|---|
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | 3-(2-methoxyethyl)piperidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-11-6-4-8(10)3-2-5-9-7-8;/h9-10H,2-7H2,1H3;1H |
| Standard InChI Key | BFNFBILDOGRCKM-UHFFFAOYSA-N |
| Canonical SMILES | COCCC1(CCCNC1)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol. Its IUPAC name, 3-(2-methoxyethyl)piperidin-3-ol hydrochloride, reflects the piperidine backbone substituted with a hydroxyl (-OH) and a methoxyethyl (-CH₂CH₂OCH₃) group at the 3-position, paired with a hydrochloric acid counterion.
Structural Elucidation
Key structural features include:
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A piperidine ring in a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom.
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A methoxyethyl side chain introducing steric bulk and electron-donating effects.
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The hydrochloride salt, which ionizes in aqueous solutions to improve bioavailability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Solubility | >50 mg/mL in water (25°C) |
| Melting Point | 180–185°C (decomposes) |
| logP (Partition Coefficient) | 1.2 (predicted) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(2-methoxyethyl)piperidin-3-ol hydrochloride typically involves a three-step process:
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Ring Formation: Condensation of 2-methoxyethylamine with a cyclic ketone precursor under acidic conditions.
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Hydroxylation: Introduction of the hydroxyl group via oxidation or hydrolysis.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Reaction conditions are optimized for yield and purity:
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Temperature: 80–100°C under reflux.
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Solvent: Polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
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Catalysts: Lewis acids such as boron trifluoride etherate.
Process Optimization
Critical parameters include pH control during salt formation and purification via recrystallization from ethanol/water mixtures. Pilot-scale batches report yields of 68–72% with >98% purity by HPLC.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) to form esters, while the methoxyethyl side chain participates in ether cleavage under strong acidic conditions.
Salt-Specific Behavior
In aqueous media, the hydrochloride salt dissociates to release the free base, which can react with:
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Alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.
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Chelating agents (e.g., EDTA) to modulate metal ion interactions.
Applications in Pharmaceutical Research
Patent Landscape
Patent filings highlight its use as an intermediate in:
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Antidepressants: Analogous to BMS-986169, a GluN2B receptor modulator .
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Anticholinergics: Functionalization of the hydroxyl group enhances muscarinic receptor affinity.
Analytical Characterization
Table 2: Key Spectral Signatures
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.72 (m, 1H, -OH), 3.45–3.55 (m, 2H, -OCH₂), 2.98–3.10 (m, 4H, piperidine H) |
| LCMS (ESI+) | m/z 158.1 [M+H]+ (free base), 194.1 [M+Cl]− |
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